molecular formula C7H12O B2434442 1,2,2-Trimethylcyclopropanecarbaldehyde CAS No. 344241-31-2

1,2,2-Trimethylcyclopropanecarbaldehyde

Cat. No.: B2434442
CAS No.: 344241-31-2
M. Wt: 112.172
InChI Key: OSHUPHCLTIQGFJ-UHFFFAOYSA-N
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Description

1,2,2-Trimethylcyclopropanecarbaldehyde is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17 .

Scientific Research Applications

  • Organocatalytic Synthesis : A study demonstrates the use of organocatalytic reactions in synthesizing substituted spirocyclohexane carbaldehydes from 2-arylideneindane-1,3-diones and glutaraldehyde. This reaction, involving a Michael/Aldol sequence, is significant for creating functionalized compounds with high stereoselectivity (Anwar, Li, & Chen, 2014).

  • N-Heterocyclic Carbenes in Polymer Synthesis : N-heterocyclic carbenes (NHCs) are highlighted for their role in activating key functional groups like aldehydes, which is relevant for metal-free polymer synthesis. This application opens new avenues in the production of various polymers, including those derived from bis-aldehydes (Fèvre et al., 2013).

  • Chemistry of Tricyclo[3.2.1.02,4]oct‐2(3)‐ene : Research on the chemistry of tricyclo[3.2.1.02,4]oct-2(3)-ene, a polycyclic cyclopropene, highlights reactions like water addition and [1+2] addition to the C=C bond in furan. This study is crucial for understanding the stereochemistry and reactivity of such strained systems (Lee et al., 2012).

  • Mukaiyama Aldol Reactions : The catalytic efficiency of proazaphosphatrane in Mukaiyama aldol reactions with trimethylsilyl enolates is reported. This research is relevant for understanding reactions involving aldehydes and the synthesis of beta-hydroxy carbonyl compounds (Chintareddy, Wadhwa, & Verkade, 2009).

  • Synthesis of Fully Substituted Dispirocyclohexanes : An organocatalytic reaction between 2-arylideneindane-1,3-diones and aldehydes is explored for synthesizing dispirocyclohexanes with high stereoselectivity. This demonstrates the potential of such reactions in creating complex molecular architectures (Kuan, Chien, & Chen, 2013).

  • Exploitation of Cyclopropane Carbaldehydes in Prins Cyclization : A study reports a TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes for constructing hexahydrooxonines. This method demonstrates a strategic approach for synthesizing complex cyclic structures (Kumar, Dey, & Banerjee, 2018).

Safety and Hazards

The safety data for 1,2,2-Trimethylcyclopropanecarbaldehyde indicates that it should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be allowed contact with air or water due to the risk of violent reaction and possible flash fire. The container should be kept tightly closed and stored in a cool place .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that the compound is a derivative of cyclopropane, a molecule that has been extensively studied . Cyclopropane derivatives are known to participate in various biochemical reactions, often involving enzymes and proteins

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that cyclopropane derivatives can undergo various reactions, including oxidation, reduction, and hydrolysis . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time, ranging from milliseconds (response time) to years (lifetime)

Dosage Effects in Animal Models

The effects of different dosages of 1,2,2-Trimethylcyclopropanecarbaldehyde in animal models have not been reported. It is common for the effects of a compound to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that most drugs undergo metabolism, which involves phase I and phase II metabolic reactions

Transport and Distribution

It is known that two superfamilies of transporters, the ATP binding cassette (ABC) and the solute carrier (SLC), play important roles in the transport and distribution of various compounds .

Subcellular Localization

It is known that the subcellular localization of a compound can affect its activity or function

Properties

IUPAC Name

1,2,2-trimethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-6(2)4-7(6,3)5-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHUPHCLTIQGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344241-31-2
Record name 1,2,2-trimethylcyclopropanecarbaldehyde
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